3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 201735-04-8
VCID: VC1988704
InChI: InChI=1S/C15H12BrN3/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,17H2
SMILES: C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)N
Molecular Formula: C15H12BrN3
Molecular Weight: 314.18 g/mol

3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine

CAS No.: 201735-04-8

Cat. No.: VC1988704

Molecular Formula: C15H12BrN3

Molecular Weight: 314.18 g/mol

* For research use only. Not for human or veterinary use.

3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine - 201735-04-8

Specification

CAS No. 201735-04-8
Molecular Formula C15H12BrN3
Molecular Weight 314.18 g/mol
IUPAC Name 5-(4-bromophenyl)-2-phenylpyrazol-3-amine
Standard InChI InChI=1S/C15H12BrN3/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,17H2
Standard InChI Key CHHODSBVRNGXPC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)N
Canonical SMILES C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)N

Introduction

IdentifierValue
CAS Number201735-04-8
Molecular FormulaC₁₅H₁₂BrN₃
Molecular Weight314.18 g/mol
European Community Number651-411-2
SMILESNC1=C(C2=CC=C(Br)C=C2)C=NN1C3=CC=CC=C3
InChI1S/C15H12BrN3/c16-12-8-6-11(7-9-12)14-10-18-19(15(14)17)13-4-2-1-3-5-13/h1-10H,17H2
Physical StateSolid

This compound has several synonyms in the scientific literature, including 5-(4-bromophenyl)-2-phenyl-2H-pyrazol-3-ylamine and 1H-pyrazol-5-amine,3-(4-bromophenyl)-1-phenyl-, which reflect different numbering conventions for the pyrazole ring system .

Chemical Structure and Properties

Structural Features

The chemical structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine consists of a central five-membered pyrazole ring containing two adjacent nitrogen atoms. The key substituents are arranged as follows:

  • Position 1: Phenyl group directly attached to one of the nitrogen atoms

  • Position 3: 4-Bromophenyl group (a phenyl ring with a bromine atom at the para position)

  • Position 5: Primary amino group (-NH₂)

The presence of these specific substituents creates a molecule with distinctive electronic distribution and reactivity profiles. The bromine atom, being an electron-withdrawing group, influences the electron density of the attached phenyl ring, while the amino group at position 5 serves as a nucleophilic center and hydrogen bond donor .

Physical and Chemical Properties

The compound exists as a solid at room temperature. While comprehensive experimental physical property data is limited in the available literature, several properties can be inferred from its structure:

  • Solubility: The compound likely exhibits moderate solubility in organic solvents such as dichloromethane, chloroform, and DMSO, with limited solubility in water due to its aromatic and heterocyclic nature.

  • Lipophilicity: The presence of two aromatic rings and a bromine atom contributes to significant lipophilicity, making it suitable for crossing biological membranes.

  • Hydrogen Bonding: The primary amino group can function as both a hydrogen bond donor and acceptor, while the nitrogen atoms in the pyrazole ring can serve as hydrogen bond acceptors.

  • Reactivity Centers: The compound contains several reactive sites, including the nucleophilic amino group, the electrophilic carbon attached to bromine, and the pyrazole nitrogens with their lone pairs of electrons .

Synthesis Methods

Standard Synthetic Routes

The synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine can be achieved through several well-established methods, with the most common approach involving the reaction of phenylhydrazine with appropriate cyanoketones.

A detailed synthetic procedure reported in the literature involves:

"5 mmol of cyanoaketone prepared in the previous step and 5.6 mmol of phenylhydrazine hydrochloride were dissolved in 15 mL of ethanol and refluxed for 12 h. After ensuring the completion of the starting materials, the solvent was minimized under reduced pressure, then the reaction mixture was poured into ice water and the precipitate was filtered and dried at room temperature" .

This synthesis yields the target compound as a cream-colored solid with a reported yield of 85%. The product is characterized by 1H NMR spectroscopy to confirm its structure and purity .

Alternative Synthetic Approaches

Alternative methods for synthesizing 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine or structurally similar pyrazole derivatives include:

  • One-pot multicomponent reactions: These involve the reaction of phenylhydrazine, malononitrile, and 4-bromobenzaldehyde derivatives, potentially using catalytic systems to enhance efficiency .

  • Green chemistry approaches: Recent innovations include environmentally friendly methods such as solvent-free reactions or the use of water as a reaction medium, which aligns with sustainable chemistry principles .

  • C-H functionalization strategies: For structurally related compounds, selective C-H functionalization can provide access to specifically substituted pyrazoles. For example, a laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles has been reported through the oxidative formation of orthoquinones from catechols .

Spectroscopic Characterization

Mass Spectrometry

The mass spectrum of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine would be expected to show a molecular ion peak at m/z 314 (corresponding to the 79Br isotope) and 316 (corresponding to the 81Br isotope) in an approximately 1:1 ratio, which is characteristic of mono-brominated compounds. Fragmentation patterns typically include the loss of the bromine atom and cleavages within the aromatic rings .

IR Spectroscopy

Although specific IR data for 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine is limited in the available literature, characteristic absorption bands would be expected for:

  • N-H stretching vibrations of the primary amine (typically in the 3300-3500 cm⁻¹ region)

  • C=N stretching vibrations of the pyrazole ring (typically in the 1600-1650 cm⁻¹ region)

  • C-Br stretching vibration (typically in the 500-600 cm⁻¹ region)

  • Aromatic C=C stretching (typically around 1450-1600 cm⁻¹)

Chemical Reactivity

The reactivity of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine is primarily governed by its three key functional features: the amino group, the bromine-substituted phenyl ring, and the pyrazole core.

Amino Group Reactivity

The primary amino group at position 5 of the pyrazole ring represents a significant nucleophilic center that can participate in various transformations:

  • Acylation reactions: The amino group can react with acylating agents such as acid chlorides or anhydrides to form corresponding amides.

  • Condensation reactions: Aldehydes and ketones can react with the amino group to form Schiff bases (imines).

  • Diazotization: Treatment with sodium nitrite under acidic conditions can lead to the formation of diazonium salts, which can subsequently undergo coupling reactions.

  • Alkylation: Under appropriate conditions, the amino group can undergo alkylation to form secondary or tertiary amines .

Bromophenyl Group Reactivity

The 4-bromophenyl substituent provides opportunities for various coupling reactions that can further functionalize the molecule:

  • Suzuki-Miyaura coupling: The bromine atom can be replaced with various aryl or heteroaryl groups through palladium-catalyzed coupling with boronic acids or esters.

  • Sonogashira coupling: Palladium-catalyzed coupling with terminal alkynes can introduce alkynyl groups at the position occupied by bromine.

  • Heck reactions: Olefins can be coupled at the position of the bromine atom through palladium-catalyzed Heck reactions.

  • Nucleophilic aromatic substitution: Although typically challenging for simple bromoaromatics, activated systems might undergo nucleophilic aromatic substitution under forcing conditions .

Pyrazole Core Reactivity

The pyrazole ring itself can undergo various transformations:

  • Electrophilic aromatic substitution: The pyrazole C4 position (when unsubstituted) is susceptible to electrophilic attack, though this position is already occupied in the title compound.

  • Coordination to metals: The nitrogen atoms of the pyrazole ring can coordinate with various metal ions to form complexes.

  • Oxidation and reduction: Under specific conditions, the pyrazole ring can undergo oxidation or reduction reactions, though these typically require forcing conditions .

Research has highlighted interesting transformations specifically relevant to aminopyrazoles. For example, laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles has been demonstrated through the oxidative formation of orthoquinones from catechols catalyzed by Myceliophthora thermophila enzymes .

Biological Activities and Applications

Anti-inflammatory Properties

Pyrazole derivatives, including compounds structurally related to 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine, have demonstrated significant anti-inflammatory activity. This class of compounds often exerts anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.

The specific anti-inflammatory profile of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine would depend on its interaction with various molecular targets involved in inflammation pathways, including:

  • Cyclooxygenase enzymes (COX-1 and COX-2)

  • 5-Lipoxygenase (5-LOX)

  • Pro-inflammatory cytokines

  • Nuclear factor kappa B (NF-κB) signaling

Pharmaceutical Applications

The pharmaceutical potential of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine extends beyond anti-inflammatory and anticancer applications. The compound's structure makes it a valuable building block for developing various pharmaceutical agents:

  • Enzyme inhibitors: The compound could serve as a scaffold for designing inhibitors of specific enzymes relevant to various disease states.

  • Receptor modulators: With appropriate structural modifications, derivatives could be developed to interact with specific cellular receptors.

  • Central nervous system (CNS) agents: Some pyrazole derivatives exhibit activity on CNS targets, suggesting potential applications in neurological disorders .

Material Science Applications

Beyond pharmaceutical applications, pyrazole derivatives have found uses in material science:

  • Coordination chemistry: The nitrogen atoms in the pyrazole ring can coordinate with metal ions, forming complexes with interesting properties.

  • Luminescent materials: Some pyrazole derivatives exhibit fluorescence or other photophysical properties that make them useful in sensing applications.

  • Magnetic materials: Brominated phenyl pyrazoles have been reported to serve as ligands in the synthesis of molecular magnets .

Structural Analogs and Structure-Activity Relationships

Key Structural Analogs

Several structural analogs of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine have been reported in the literature, with variations in substituents and substitution patterns. Comparing these analogs provides valuable insights into structure-activity relationships.

CompoundKey Structural DifferenceReference
4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amineBromophenyl at position 4 instead of position 3
3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amineMethyl group at position 1 instead of phenyl group
1,3-Bis(4-bromophenyl)-1H-pyrazol-5-amineBromophenyl groups at both positions 1 and 3
1-(4-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-aminetert-Butyl group at position 3 instead of 4-bromophenyl
3-(4-Bromophenyl)-5-methyl-1H-pyrazoleMethyl group at position 5 instead of amino group

Structure-Activity Relationships

Analysis of these structural analogs reveals several important structure-activity relationships:

  • Position 1 substitution: The nature of the substituent at position 1 (N1) of the pyrazole ring significantly influences the compound's biological activity and physical properties. Replacement of the phenyl group with smaller groups (like methyl) generally reduces lipophilicity but may enhance water solubility.

  • Position 3 substitution: The substituent at position 3 plays a crucial role in determining biological activity profiles. The 4-bromophenyl group contributes to specific interactions with biological targets, and replacing it with other groups (such as tert-butyl) can significantly alter activity profiles.

  • Position 5 substitution: The amino group at position 5 is a key functional group for both reactivity and biological activity. Replacement with other groups (such as methyl) fundamentally changes the compound's properties and interaction capabilities .

  • Bromine position: The position of the bromine atom on the phenyl ring affects electronic distribution and potential interactions with biological targets. Para-substituted bromophenyl groups (as in the title compound) offer different interaction profiles compared to meta- or ortho-substituted analogs .

Research Developments and Future Perspectives

Recent Synthetic Innovations

Recent research has focused on developing improved synthetic methods for pyrazole derivatives, including:

  • Green chemistry approaches: More environmentally friendly synthesis methods are being developed, such as reactions in water as a solvent. For example, research has demonstrated C4-sulfenylation of 4-iodine-1H-pyrazole-5-amine with arylsulfonyl hydrazide in water, featuring "green reaction conditions (metal-free, water as the solvent, in the air), odorless and easily available sulfur reagent, broad substrate" .

  • Chemoselective functionalization: Methods for selective functionalization of specific positions on the pyrazole ring have been advanced. A notable example is the "laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles" performed through "oxidative formation of orthoquinones from catechols catalyzed by Myceliophthora thermophila" .

  • One-pot multicomponent reactions: Streamlined synthetic approaches that minimize waste and maximize efficiency have been developed for pyrazole derivatives, such as the "green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH" .

Emerging Applications

Ongoing research continues to uncover new potential applications for 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine and related compounds:

  • Targeted therapeutics: The development of more selective inhibitors of specific pathways involved in disease progression, leveraging the structural features of pyrazole derivatives.

  • Pyrazole-based nanomaterials: Exploration of pyrazole derivatives in developing nanomaterials with specific properties suitable for various applications.

  • Molecular recognition systems: Utilization of the specific interaction capabilities of pyrazole derivatives in designing systems for molecular recognition and sensing .

Future Research Directions

Several promising research directions are emerging for 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine and related compounds:

  • Structure optimization: Systematic modification of the structure to enhance specific biological activities or physical properties for targeted applications.

  • Mechanistic studies: Deeper investigation into the mechanisms underlying the biological activities of these compounds to enable more rational design of derivatives.

  • Combination approaches: Exploration of synergistic effects when these compounds are used in combination with other bioactive molecules.

  • Advanced materials applications: Further investigation of the potential of these compounds in developing advanced functional materials, particularly those involving coordination chemistry and molecular magnets .

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